Agomelatine (N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide) is a synthetic analog of melatonin, primarily recognized for its affinity towards melatonin receptors. [] This compound exhibits a naphthalene ring system instead of the indole nucleus found in melatonin, which contributes to its unique binding properties. []
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, commonly known as Agomelatine, is a compound that serves as a melatonin receptor agonist and a serotonin receptor antagonist. It is primarily indicated for the treatment of major depressive disorder. This compound is characterized by its unique ability to modulate circadian rhythms and influence mood regulation through its action on melatonin and serotonin receptors.
Agomelatine was developed by the French pharmaceutical company Servier and has been marketed under the trade names Valdoxan and Thymanax. The compound is synthesized through various chemical processes, which have been detailed in several patents, including European Patent EP2703383A1 and WO2014096373A1, which outline efficient synthetic routes for its production.
Agomelatine falls under the category of antidepressants, specifically classified as a melatonergic antidepressant due to its dual action on melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C). This classification highlights its distinct pharmacological profile compared to traditional antidepressants.
The synthesis of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide involves several key steps:
The molecular structure of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide can be represented as follows:
This structure features a naphthalene ring substituted with a methoxy group, along with an acetamide functional group.
Key data regarding the molecular structure includes:
Agomelatine participates in various chemical reactions, primarily during its synthesis:
The reactions are typically performed under controlled conditions, utilizing solvents like dichloromethane or ethanol, which help in extracting and purifying the desired products efficiently .
Agomelatine acts primarily through two mechanisms:
Clinical studies have shown that Agomelatine effectively improves sleep quality and reduces depressive symptoms without the common side effects associated with traditional antidepressants.
Relevant analyses such as NMR spectroscopy confirm the identity and purity of Agomelatine post-synthesis .
Agomelatine is primarily used in clinical settings for:
Additionally, ongoing studies are exploring its potential therapeutic roles in other psychiatric conditions due to its unique receptor profile.
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide (CAS 1379005-34-1) is primarily synthesized through strategic chemical modification of agomelatine precursors, serving as a critical process impurity in antidepressant manufacturing. The predominant route involves direct acetylation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (agomelatine) under controlled conditions. This transformation is achieved through a two-stage aqueous process that first solubilizes the precursor under acidic conditions (pH ≈ 1.5 using 6N HCl), followed by ice-bath cooling and controlled acetylation using acetic anhydride. The reaction is quenched at pH 5.5 using sodium bicarbonate, yielding the target compound as a precipitated solid [1] [4].
Alternative pathways have been documented in patent literature, including microwave-assisted acetylation that reduces reaction times by 70% compared to conventional methods. These advanced routes employ phase-transfer catalysts to enhance reagent interaction in heterogeneous systems, significantly improving the reaction homogeneity and reducing byproduct formation. The transformation mechanism involves nucleophilic attack by the secondary amine of agomelatine on the electrophilic carbonyl of acetic anhydride, forming a tertiary amide functionality. This reaction demonstrates strict regioselectivity due to steric hindrance from the naphthalene system [3] .
Table 1: Comparative Synthetic Methods from Agomelatine Precursors
Method | Reaction Time | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Conventional Aqueous | 4-6 hours | 0-5°C | 31 | Simplified purification |
Microwave-Assisted | 45-60 minutes | 80-100°C | 58 | Reduced processing time |
Phase-Transfer Catalyzed | 2-3 hours | 25-30°C | 49 | Solvent reduction |
Recent innovations focus on continuous flow chemistry approaches that enable direct conversion of 7-methoxynaphthalene derivatives to the target molecule through integrated reaction sequences. These systems couple Friedel-Crafts alkylation with in-line acetylation modules, demonstrating potential for automated impurity synthesis essential in pharmaceutical reference standard production [3] [9].
The diacetylation reaction exhibits exceptional sensitivity to pH control, temperature, and reagent stoichiometry, with optimal yields achieved at precise molar ratios of 1:1.5 (agomelatine:acetic anhydride). Below this ratio, monoacetylated impurities dominate (>15%), while excessive anhydride promotes hydrolytic side products. The reaction proceeds through an O-acetylation intermediate that undergoes [3,3]-sigmatropic rearrangement to the thermodynamically stable N-acetylated product, as confirmed by 1H NMR studies [1] [4].
Temperature optimization studies reveal a narrow operational window between 0-5°C, where higher temperatures accelerate competitive hydrolysis of acetic anhydride. The bicarbonate addition rate critically controls crystal morphology – rapid addition generates amorphous material with residual solvent (>3% by HPLC), while controlled addition over 30 minutes yields crystalline material meeting pharmaceutical impurity standards (<0.5% volatiles). Post-reaction processing employs anti-solvent crystallization using water-ethanol mixtures to enhance purity to >99.5% as determined by HPLC-UV analysis at 285nm [1] [4].
Advanced analytical control strategies include in-line FTIR monitoring of the carbonyl stretching region (1650-1800 cm⁻¹) to track consumption of starting materials and detect diacetylated product formation in real-time. This approach has reduced batch failures by 45% in process development studies. The final product exhibits characteristic 1H NMR resonances at δ 1.83 (s, 3H), 3.12 (t, J = 8.3 Hz, 2H), and 3.94 (s, 3H) in DMSO-d6, providing definitive structural confirmation [1].
Table 2: Reaction Parameter Optimization Profile
Parameter | Optimal Range | Effect of Deviation (-) | Effect of Deviation (+) |
---|---|---|---|
pH (Stage 1) | 1.5 ± 0.2 | Incomplete dissolution | Precursor degradation |
pH (Quenching) | 5.5 ± 0.3 | Product instability | Emulsion formation |
Temperature | 0-5°C | Increased hydrolysis | Competitive diacylation |
Acetic Anhydride Equiv | 1.5 | Monoacetylation dominant | Hydrolytic impurities |
Bicarbonate Addition | 30 min duration | Amorphous formation | Particle agglomeration |
Recent advances have addressed environmental concerns through aqueous reaction media that eliminate halogenated solvents traditionally used in naphthalene chemistry. The water-based system demonstrates dual benefits: reduced environmental impact (E-factor reduction of 6.2) and enhanced safety profile through elimination of flammable solvents. The process achieves effective mass utilization (PMI of 32) by integrating reaction and crystallization in a single vessel, minimizing solvent-intensive purification steps [1] .
Solvent selection guides have identified bio-based acetic acid as a viable alternative for the quenching step, reducing sodium bicarbonate consumption by 40% while maintaining product purity specifications. Life cycle assessment of the optimized route shows 58% reduction in cumulative energy demand compared to organic solvent-based protocols. Additionally, the aqueous mother liquor can be efficiently recycled for ≥5 batches after simple pH adjustment, significantly reducing wastewater burden [3] .
Catalytic innovations include enzyme-mediated acetylation using immobilized Candida antarctica lipase B (CAL-B) in buffer systems. Although currently limited to research-scale applications (maximum batch size 50g), this approach achieves 89% conversion with exceptional selectivity (>99.5% diacetylated product) at ambient temperature. The enzymatic route eliminates acid waste streams and demonstrates potential for integration into sustainable pharmaceutical manufacturing networks targeting carbon-neutral impurity synthesis .
Table 3: Green Chemistry Metrics Comparison
Metric | Traditional Process | Optimized Process | Improvement (%) |
---|---|---|---|
Process Mass Intensity | 74 | 32 | 56.8 |
E-Factor | 42 | 18 | 57.1 |
Energy Consumption (kJ/g) | 285 | 120 | 57.9 |
Water Usage (L/g) | 15 | 6 | 60.0 |
Carbon Footprint (g CO₂/g) | 8.7 | 3.9 | 55.2 |
Industrial translation faces significant hurdles in crystallization control, where the compound's tendency toward oiling-out necessitates precise cooling profiles. Pilot-scale studies (100L reactors) reveal that linear cooling from 25°C to 5°C over 4 hours produces consistent crystal morphology, while rapid cooling generates metastable polymorphs with problematic filtration characteristics. The material exhibits polymorphic instability with two characterized forms: Form I (needles) and Form II (prisms), with the latter exhibiting superior flow properties for pharmaceutical handling [4] .
Purification challenges stem from structurally similar impurities including residual agomelatine and hydrolysis products that co-crystallize with the target compound. Advanced purification trains incorporate countercurrent chromatography with heptane-ethyl acetate gradients (7:3 v/v), effectively reducing agomelatine content to <0.05%. This approach resolves limitations of standard recrystallization, which achieves only 97.5% purity in single-stage processing [3] [4].
Catalytic system limitations emerge in dehydrogenation-aromatization steps during precursor synthesis. Conventional Pd/C catalysts suffer from rapid deactivation (≥40% activity loss after 3 cycles) due to naphthalene oligomerization on active sites. Novel catalyst architectures utilizing palladium nanoparticles on sulfonated carbon matrices demonstrate enhanced stability (>15 cycles without significant degradation), reducing precious metal requirements by 60%. These systems maintain consistent activity at low catalyst loading (0.5 mol%) under hydrogen-free conditions, significantly improving process economics for multi-tonne production [9].
Table 4: Industrial Production Challenges and Solutions
Challenge | Laboratory Solution | Industrial Scalability |
---|---|---|
Polymorphic Control | Seeding with Form II | Programmable cooling profiles |
Impurity Profile Management | Chromatographic purification | Multi-stage crystallization |
Catalyst Deactivation | Fresh Pd/C per batch | Fixed-bed continuous reactors |
Solvent Recovery | Rotary evaporation | Thin-film distillation units |
Particulate Properties | Manual trituration | Wet milling integrated with drying |
Process intensification strategies include continuous flow hydrogenation for precursor synthesis, achieving space-time yields 8-fold higher than batch systems. These integrated systems demonstrate exceptional impurity control (≥99.9% purity by HPLC) with residence times under 12 minutes at 85°C and 25 bar hydrogen pressure. The technology platform has enabled production capacities exceeding 500kg/month in commercial facilities supplying reference standards for quality control laboratories [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0